2,3-Dihydroxypropyl methacrylate
Overview
Description
2,3-Dihydroxypropyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2,3-Dihydroxypropyl methacrylate, also known as 2,3-dihydroxypropyl 2-methylprop-2-enoate, is primarily used in the synthesis of polymers . Its primary targets are therefore the monomers or other reactants it interacts with during polymerization .
Mode of Action
This compound can undergo a variety of organic reactions, including esterification and nucleophilic substitution . In the context of polymer synthesis, it is often involved in reactions such as atom transfer radical polymerization (ATRP) . In ATRP, the compound is polymerized from an immobilized initiator on a surface, resulting in a high-density polymer brush .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific application of the resulting polymer. For instance, in the creation of hydrogels, the compound contributes to the formation of a microphase separated structure, which can influence the swelling behavior and oxygen permeability of the hydrogel .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the properties of the resulting polymer. For example, in the synthesis of hydrogels, the compound contributes to the formation of a stable, water-swollen gel that has good oxygen permeability . This can have various applications, such as in the creation of soft contact lenses or slow-release devices .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the polymerization process can be affected by temperature, pH, and the presence of other reactants . Additionally, the properties of the resulting polymer can be influenced by environmental conditions such as humidity and temperature .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used to create graft copolymers with a well-defined structure, composed of a 2,3-dihydroxypropyl methacrylate backbone and uniform molecular weight polystyrene branches .
Cellular Effects
It is known that polymers derived from this compound can form hydrogels, which have been proposed for medical applications such as surgical implants and slow-release devices . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .
Molecular Mechanism
It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . The swelling behavior and the oxygen permeability coefficient of these hydrogels can be well-controlled by both the architecture of preformed graft copolymers and the microdomain structure in the cast specimens .
Temporal Effects in Laboratory Settings
It is known that the drying kinetics of hydrogels formed from this compound and 2-hydroxyethyl methacrylate can be examined . The drying process occurs in two phases: the first is evaporation-limited with control of moisture transfer dominated by a combination of capillary flow and liquid volatility; the second is controlled by moisture transfer resulting from thermodynamic coupling of heat and mass transfer processes .
Metabolic Pathways
It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .
Transport and Distribution
It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .
Subcellular Localization
It is known that this compound can be used to synthesize graft copolymers, which can form hydrogels . These hydrogels can swell in water and contain a large amount of water, which is considered to be essential to their slight irritation and biocompatibility for living tissues .
Properties
IUPAC Name |
2,3-dihydroxypropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-4-6(9)3-8/h6,8-9H,1,3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMLDXJAPZHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28474-30-8 | |
Record name | Poly(glyceryl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28474-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7057781 | |
Record name | 2,3-Dihydroxypropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5919-74-4 | |
Record name | Glyceryl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5919-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 2,3-dihydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dihydroxypropyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7057781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/REQ9YDH79C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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